N-(4-fluoro-2-methylphenyl)prop-2-enamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)prop-2-enamide: is an organic compound with the molecular formula C10H10FNO It is a derivative of acrylamide, featuring a fluorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)prop-2-enamide typically involves the reaction of 4-fluoro-2-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-fluoro-2-methylphenyl)prop-2-enamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenyl derivatives. It may also be used in the development of new bioactive compounds with potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of compounds with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved pharmacological activity. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
- N-(5-fluoro-2-methylphenyl)prop-2-enamide
- N-(4-fluorophenyl)prop-2-enamide
- N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide
Comparison: N-(4-fluoro-2-methylphenyl)prop-2-enamide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity, stability, and biological activity. Compared to its analogs, such as N-(5-fluoro-2-methylphenyl)prop-2-enamide, the differences in substitution patterns can lead to variations in their chemical and pharmacological properties. For instance, the position of the fluorine atom can affect the compound’s ability to undergo nucleophilic substitution reactions and its interaction with biological targets.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLJJMNHVCFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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